2-(4-fluorophenoxy)-N-(furan-2-ylmethyl)-N-[4-(propan-2-yl)benzyl]acetamide
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Overview
Description
2-(4-fluorophenoxy)-N-(furan-2-ylmethyl)-N-[4-(propan-2-yl)benzyl]acetamide is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a unique structure that includes a fluorophenoxy group, a furan-2-ylmethyl group, and a propan-2-ylbenzyl group attached to an acetamide backbone. Its multifaceted structure allows it to participate in a variety of chemical reactions and makes it a valuable subject of study in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-fluorophenoxy)-N-(furan-2-ylmethyl)-N-[4-(propan-2-yl)benzyl]acetamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common approach is to first synthesize the 4-fluorophenoxy and furan-2-ylmethyl intermediates separately. These intermediates are then coupled under specific reaction conditions to form the final compound. The reaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high purity and yield .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This often includes the use of continuous flow reactors, automated systems, and advanced purification techniques to ensure consistency and quality in the final product .
Chemical Reactions Analysis
Types of Reactions
2-(4-fluorophenoxy)-N-(furan-2-ylmethyl)-N-[4-(propan-2-yl)benzyl]acetamide can undergo various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., halogens). Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to achieve the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds. Substitution reactions can result in the formation of various substituted derivatives .
Scientific Research Applications
2-(4-fluorophenoxy)-N-(furan-2-ylmethyl)-N-[4-(propan-2-yl)benzyl]acetamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory, antimicrobial, or anticancer activities.
Industry: Utilized in the development of new materials, pharmaceuticals, and agrochemicals.
Mechanism of Action
The mechanism of action of 2-(4-fluorophenoxy)-N-(furan-2-ylmethyl)-N-[4-(propan-2-yl)benzyl]acetamide involves its interaction with specific molecular targets and pathways. This compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of its use .
Comparison with Similar Compounds
Similar Compounds
2-(furan-2-ylmethyl)furan: A simpler compound with a similar furan-2-ylmethyl group.
4-fluorophenoxyacetic acid: Contains the 4-fluorophenoxy group but lacks the furan-2-ylmethyl and propan-2-ylbenzyl groups.
N-(furan-2-ylmethyl)acetamide: Shares the furan-2-ylmethyl and acetamide groups but lacks the 4-fluorophenoxy and propan-2-ylbenzyl groups.
Uniqueness
What sets 2-(4-fluorophenoxy)-N-(furan-2-ylmethyl)-N-[4-(propan-2-yl)benzyl]acetamide apart from these similar compounds is its unique combination of functional groups, which allows it to participate in a wider range of chemical reactions and exhibit diverse biological activities. This makes it a valuable compound for research and industrial applications .
Properties
Molecular Formula |
C23H24FNO3 |
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Molecular Weight |
381.4 g/mol |
IUPAC Name |
2-(4-fluorophenoxy)-N-(furan-2-ylmethyl)-N-[(4-propan-2-ylphenyl)methyl]acetamide |
InChI |
InChI=1S/C23H24FNO3/c1-17(2)19-7-5-18(6-8-19)14-25(15-22-4-3-13-27-22)23(26)16-28-21-11-9-20(24)10-12-21/h3-13,17H,14-16H2,1-2H3 |
InChI Key |
RNHYWQFTWVLJQM-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)CN(CC2=CC=CO2)C(=O)COC3=CC=C(C=C3)F |
Origin of Product |
United States |
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